6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBABSVBIPUOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
, a drug known for its fast, great, and consistent ADP-receptor inhibition , it can be inferred that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Action Environment
The action, efficacy, and stability of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as other drugs or biochemicals
Biochemical Analysis
Biochemical Properties
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of ribonucleotide reductase. This enzyme is crucial for DNA synthesis, as it catalyzes the reduction of ribonucleotides to deoxyribonucleotides. By inhibiting ribonucleotide reductase, this compound can effectively disrupt DNA synthesis, which is a valuable property for potential anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of ribonucleotide reductase by this compound leads to a decrease in DNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ribonucleotide reductase. This binding inhibits the enzyme’s activity, preventing the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair. Additionally, this compound may influence gene expression by altering the availability of deoxyribonucleotides, thereby affecting the overall cellular nucleotide pool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in vitro and in vivo can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ribonucleotide reductase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting ribonucleotide reductase, this compound disrupts the balance of ribonucleotides and deoxyribonucleotides, which can have downstream effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The distribution of this compound within different cellular compartments can impact its efficacy as an inhibitor of ribonucleotide reductase.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the nucleus, where DNA synthesis occurs, enhances its ability to inhibit ribonucleotide reductase and disrupt DNA replication.
Biological Activity
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol (CAS No. 1548397-10-9) is a pyrimidine derivative with significant potential in pharmacological applications, particularly as an inhibitor of ribonucleotide reductase (RNR). This compound's ability to disrupt DNA synthesis positions it as a candidate for anticancer therapies. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3O3S |
| Molecular Weight | 249.68 g/mol |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
This compound primarily acts as an inhibitor of ribonucleotide reductase , an enzyme essential for converting ribonucleotides into deoxyribonucleotides, which are necessary for DNA replication and repair . By inhibiting RNR, this compound leads to:
- Decreased DNA Synthesis : Resulting in cell cycle arrest and apoptosis in rapidly dividing cells.
- Altered Cellular Metabolism : The inhibition affects nucleotide pools, influencing overall cellular metabolism and gene expression .
Cellular Effects
The compound exhibits various effects on different cell types:
- Cell Cycle Arrest : Inhibition of RNR causes cells to halt progression through the cell cycle.
- Induction of Apoptosis : Particularly in cancer cells, leading to decreased viability .
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : Effective inhibition of RNR with minimal toxicity.
- High Doses : Potential toxicity observed, particularly in rapidly dividing tissues such as the gastrointestinal tract and bone marrow .
Case Studies and Research Findings
- Anticancer Potential : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines by inducing apoptosis through RNR inhibition. For instance, studies on breast cancer cell lines showed IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents .
- Pharmacokinetics : The compound's stability under specific storage conditions has been documented, with studies noting its degradation over time when not stored properly. This stability is crucial for maintaining its biological activity in therapeutic applications .
- Metabolic Pathways : The compound is involved in nucleotide metabolism, influencing metabolic fluxes and levels of metabolites essential for cellular function. The disruption in nucleotide balance can lead to significant downstream effects on cellular processes .
Comparison with Similar Compounds
Structural Insights :
- Nitro vs. Amino Groups: The nitro group at position 5 in the target compound increases electrophilicity, enabling reduction to an amino group (as seen in 5-amino-6-chloro-2-(propylthio)pyrimidin-4-ol), which is crucial for forming triazole rings in ticagrelor .
- Chlorine Positioning : The 6-chloro substituent enhances leaving-group capacity, favoring substitution reactions. In contrast, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine exhibits dual reactivity at positions 4 and 6 .
Physicochemical Properties
Preparation Methods
Alkylation of 2-Thiobarbituric Acid
Process Overview : The alkylation step involves reacting 2-thiobarbituric acid with a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base and optionally a phase transfer catalyst. This reaction produces 2-propylthio-pyrimidine-4,6-diol.
-
- Base : Sodium hydroxide.
- Phase Transfer Catalyst : Tetrabutyl ammonium bromide.
- Solvent : Water and methanol.
- Temperature : 30-35°C.
- Time : Typically 24 hours.
Yield and Purity : The yield can vary, but high purity (>95%) is achievable through careful control of reaction conditions and post-reaction processing.
Chlorination of 5-Nitro-2-propylthiopyrimidine-4,6-diol
Process Overview : The chlorination step involves reacting the nitrated product with a chlorinating agent like phosphorus oxychloride in the presence of an aliphatic organic base.
-
- Chlorinating Agent : Phosphorus oxychloride.
- Base : N,N-diisopropylethylamine.
- Solvent : The chlorinating agent often serves as the solvent.
- Temperature : Typically around 100-120°C.
- Time : Until completion, monitored by TLC.
Yield and Purity : High purity (>97%) is achievable with careful control of conditions.
Optimization Strategies
Several strategies have been employed to optimize the synthesis of this compound:
- Use of Aliphatic Bases : Replacing aromatic bases with aliphatic ones reduces the use of hazardous chemicals.
- Minimized Nitric Acid Use : Optimizing nitration conditions minimizes waste and avoids over-nitration.
- Recycling of Chlorinating Agents : Excess phosphorus oxychloride can be distilled off and recycled, reducing waste.
Data Tables
Table 1: Reaction Conditions for Key Steps
Q & A
Q. What are the established synthetic routes for 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol, and how do reaction parameters influence yield?
The compound is synthesized via a multi-step process starting with thiourea. Key steps include acylation, nucleophilic substitution (introducing the propylthio group), nitration, and chlorination. Critical parameters include:
- Molar ratios : A 1:1.2 ratio of thiourea to propylating agent minimizes by-products.
- Temperature : Nitration at 0–5°C prevents decomposition.
- Reaction time : Chlorination for 4–6 hours maximizes yield. Yield optimization studies show deviations in these parameters lead to side reactions (e.g., over-nitration reduces yield by 15%) .
| Step | Key Parameters | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Propylthio source, solvent | KOH/EtOH, 12 h reflux | 85 |
| Nitration | HNO3 concentration, temp | 90% HNO3, 0–5°C | 78 |
| Chlorination | POCl3 excess, time | 3 eq POCl3, 110°C, 4 h | 92 |
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Determines purity (>95%) by comparing retention times with standards.
- NMR Spectroscopy : H NMR (DMSO-d6) identifies propylthio (δ 1.5–1.7 ppm) and nitro groups (no direct protons).
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto vs. enol) in the solid state .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 278) .
Q. How is the propylthio group introduced, and what alternatives exist for sulfur-based substituents?
The propylthio group is introduced via nucleophilic substitution using propyl mercaptan and a base (e.g., KOH). Alternatives like thiourea or sodium thiopropoxide can improve regioselectivity, but may require anhydrous conditions to avoid hydrolysis .
Advanced Research Challenges
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved to confirm the structure?
Discrepancies often arise from tautomerism or solvent effects. For example, X-ray crystallography may show a keto-dominated structure, while NMR in DMSO reveals enol tautomers. Strategies include:
- Variable-temperature NMR : Observes tautomeric equilibria.
- Computational modeling (DFT) : Predicts chemical shifts and compares with experimental data.
- Multi-solvent NMR : DMSO-d6 vs. CDCl3 to assess solvent polarity effects .
Q. What strategies address low regioselectivity during nitration or chlorination?
- Directed ortho-metallation : Use directing groups (e.g., sulfonamides) to control nitration sites.
- Catalytic systems : Lewis acids like FeCl3 improve chlorination regioselectivity.
- Competitive kinetic studies : Monitor intermediates via LC-MS to identify dominant pathways .
Q. How should researchers analyze reaction pathways when unexpected by-products form?
- Mechanistic probes : Isotopic labeling (e.g., N-nitration) tracks nitro group incorporation.
- By-product isolation : Use preparative TLC or HPLC to isolate impurities for structural analysis.
- Kinetic profiling : Vary reaction time/temperature to map intermediate formation (e.g., over-chlorination at >120°C) .
Q. What stability considerations are critical for long-term storage?
- Light sensitivity : Store in amber vials to prevent nitro group degradation.
- Moisture control : Use desiccants to avoid hydrolysis of the chloro substituent.
- Temperature : Stability decreases above 25°C; refrigerated storage (4°C) is recommended .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported melting points or spectral data across studies?
- Inter-laboratory validation : Compare results using standardized protocols (e.g., identical solvent systems for NMR).
- Crystallographic validation : Cross-check reported melting points with single-crystal data to rule out polymorphic forms .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
